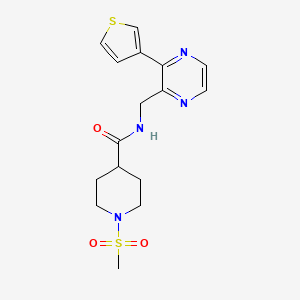
1-(methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H20N4O3S2 and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality 1-(methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sulfonamides in N-Heterocycle Synthesis
Sulfonamides, including tert-butanesulfinamide, have been recognized for their role in the stereoselective synthesis of amines and their derivatives, particularly in asymmetric N-heterocycle synthesis. This methodology facilitates the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Role in Developing Antiviral and Anticancer Agents
Sulfonamide compounds have been identified as significant synthetic bacteriostatic antibiotics and have found applications beyond bacterial infections to include therapy for diseases caused by viruses and other microorganisms. Their incorporation in clinically used drugs spans diuretics, carbonic anhydrase inhibitors, antiepileptics, and as components in antiviral HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, highlighting their versatility and potential for developing novel therapeutic agents (Gulcin & Taslimi, 2018).
Chemical Inhibitors of Cytochrome P450 Isoforms
The investigation into chemical inhibitors of cytochrome P450 isoforms, which includes compounds with sulfone and sulfonamide groups, underscores the importance of these compounds in understanding drug-drug interactions (DDIs). Their selectivity and potency as inhibitors are crucial for deciphering the involvement of specific CYP isoforms in the metabolism of various drugs, offering a pathway to safer and more effective therapeutic strategies (Khojasteh et al., 2011).
Environmental Impact and Bioaccumulation Studies
Research on the environmental persistence and bioaccumulation potential of perfluorinated acids, including sulfonates, provides insight into the ecological implications of sulfonamide and sulfone derivatives. These studies are essential for understanding the environmental behavior and potential health risks associated with the long-term presence of these compounds in ecosystems (Conder et al., 2008).
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-25(22,23)20-7-2-12(3-8-20)16(21)19-10-14-15(18-6-5-17-14)13-4-9-24-11-13/h4-6,9,11-12H,2-3,7-8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORPDTVAYLWFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2659279.png)

![N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2659282.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2659283.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide](/img/structure/B2659285.png)
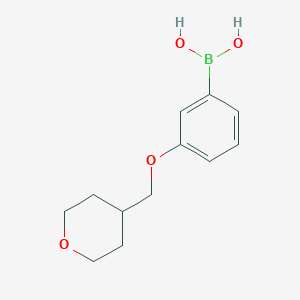

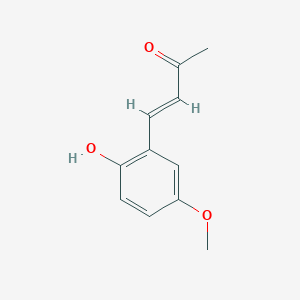
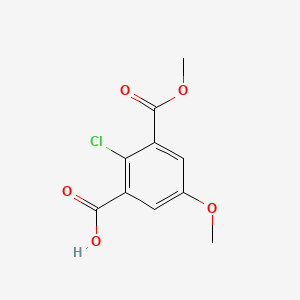
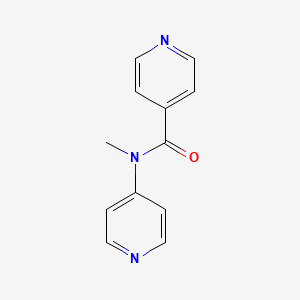
![N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2659294.png)
![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2659297.png)
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B2659299.png)